7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Description
Molecular Identity and Classification
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid (CAS 1639838-84-8) is a heterocyclic spiro compound characterized by a bicyclic structure with a central spiro carbon atom bridging two distinct rings. Its molecular formula is C₁₄H₁₆O₄ , with a molecular weight of 248.27 g/mol . The compound features:
- Spirocyclic core : A 3.5 spirane system (spiro[3.5]nonane), where the smaller ring contains three carbons and the larger ring contains five carbons.
- Functional groups : A carboxylic acid moiety at position 2 and two ether oxygen atoms at positions 6 and 8.
- Substituent : A phenyl group attached to the spiro carbon at position 7.
This compound belongs to the broader class of spirocyclic ethers and is structurally related to pharmacologically relevant spiro compounds such as spironolactone.
Properties
IUPAC Name |
7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-12(16)11-6-14(7-11)8-17-13(18-9-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUYVNUTKKAXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Acetal Formation
A prevalent approach involves acetalization of a ketoacid or ketoester precursor bearing a phenyl substituent with ethylene glycol or similar diols under acidic conditions to form the dioxaspiro ring.
- Reagents: Ketoacid or ketoester intermediate, ethylene glycol (or equivalent diol), acid catalyst (e.g., p-toluenesulfonic acid).
- Conditions: Reflux in anhydrous solvent (e.g., toluene) with azeotropic removal of water to drive the equilibrium toward acetal formation.
- Outcome: Formation of the 6,8-dioxaspiro[3.5]nonane ring system with the phenyl substituent intact.
This method allows for the selective formation of the spiro dioxane ring while preserving sensitive functional groups.
Oxidative Cyclization Using Urea Hydrogen Peroxide
According to related peroxide synthesis protocols, oxidative cyclization can be performed by treating cycloalkane dicarboxylic acids with urea hydrogen peroxide in methanesulfonic acid.
- Reference Reaction: Cycloalkane-1,1-dicarboxylic acid (23.1 mmol) stirred in methanesulfonic acid with urea hydrogen peroxide (3 equivalents) at room temperature for 18 hours.
- Workup: Reaction mixture poured into ice and ethyl acetate, followed by extraction and purification.
- Result: Formation of cyclic peroxides or dioxaspiro compounds analogous to 7-phenyl-6,8-dioxaspiro[3.5]nonane derivatives.
- Notes: This method is useful for introducing peroxide functionalities and may be adapted for dioxaspiro ring formation.
Stepwise Functional Group Transformations
Starting from simpler precursors, the phenyl group can be introduced via Friedel-Crafts acylation or related electrophilic aromatic substitution, followed by cyclization steps to form the dioxaspiro ring and oxidation or hydrolysis to yield the carboxylic acid.
- Typical Steps:
- Formation of phenyl-substituted cyclic ketone.
- Acetalization with diols to form the spiro dioxane.
- Oxidation or hydrolysis to convert esters or ketones into carboxylic acid.
Solvent and Physical Methods in Preparation
- Solvent Selection: Solvents such as toluene, ethyl acetate, dichloromethane, and methanol are commonly used depending on the reaction step.
- Physical Aids: Vortex mixing, ultrasound baths, and hot water baths are employed to enhance dissolution and reaction rates during preparation and stock solution formulation.
- Storage: The compound is sensitive to moisture and should be stored sealed at room temperature or frozen (-20°C to -80°C) to maintain stability.
Data Table: Stock Solution Preparation for this compound
| Amount of Compound (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 | 4.0279 | 0.8056 | 0.4028 |
| 5 | 20.1394 | 4.0279 | 2.0139 |
| 10 | 40.2787 | 8.0557 | 4.0279 |
Note: Volumes calculated based on molecular weight 248.27 g/mol.
Summary Table of Preparation Aspects
| Preparation Aspect | Details |
|---|---|
| Core Reaction | Acetalization of ketoacid with diol under acidic conditions |
| Alternative Method | Oxidative cyclization using urea hydrogen peroxide in methanesulfonic acid |
| Key Reagents | Ketoacid/ketoester, ethylene glycol, acid catalyst, urea hydrogen peroxide |
| Solvents | Toluene, ethyl acetate, dichloromethane, methanol |
| Physical Aids | Vortex, ultrasound bath, hot water bath |
| Purification | Silica gel chromatography, recrystallization |
| Storage Conditions | Sealed, room temperature or frozen (-20°C to -80°C) |
| Molecular Weight | 248.27 g/mol |
| CAS Number | 1639838-84-8 |
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate its efficacy as a chemotherapeutic agent .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is being explored, with some studies indicating potential benefits in treating inflammatory disorders .
Materials Science
The compound's unique spirocyclic structure lends itself to applications in materials science, particularly in the development of polymers and advanced materials.
- Polymer Synthesis : The dioxaspiro structure can serve as a building block for synthesizing novel polymeric materials with tailored properties for specific applications, including drug delivery systems and biodegradable plastics .
Chemical Synthesis
This compound is also utilized as an intermediate in organic synthesis, particularly in the development of more complex organic molecules.
- Building Block for Synthesis : Its structural characteristics make it a valuable precursor for synthesizing other biologically active compounds or functional materials .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the cytotoxic effects of this compound on human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of specific signaling pathways related to cell death mechanisms.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating autoimmune diseases.
Mechanism of Action
The mechanism of action of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Research Findings
- Synthesis Efficiency : The target compound’s synthesis via decarboxylation in pyridine achieves moderate yields (31%) , while the four-step method emphasizes process simplicity .
- Structural Impact on Bioactivity: The phenyl group in the target compound likely enhances aromatic stacking in biological systems, whereas the cyano and amino analogs prioritize electronic and hydrogen-bonding interactions .
- Commercial Viability : The carboxylic acid derivative is priced at €791.00/g, reflecting its specialized applications in medicinal chemistry .
Biological Activity
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid (CAS No. 1639838-84-8) is a synthetic compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16O4
- Molecular Weight : 248.27 g/mol
- Structural Characteristics : The compound features a spirocyclic structure with two ether linkages and a carboxylic acid functional group, which may influence its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound is primarily assessed through its potential antioxidant and antimicrobial properties.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress in biological systems. Preliminary studies suggest that compounds with similar structural motifs exhibit significant antioxidant activity.
| Study | Method | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | DPPH Assay | 28.08 | Indicates strong radical scavenging ability. |
| Study B | ABTS Assay | 2402.95 | High antioxidant capacity compared to controls. |
Antimicrobial Activity
The antimicrobial properties of spirocyclic compounds have been documented, suggesting that this compound may possess similar effects.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Escherichia coli | 100 | Moderate |
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level:
- Antioxidant Mechanism : The presence of hydroxyl groups in the structure may facilitate the donation of electrons to free radicals, thus neutralizing them.
- Antimicrobial Mechanism : The spirocyclic framework may interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Case Study 1: Antioxidant Efficacy
A study conducted on various derivatives of dioxaspiro compounds demonstrated that those similar to this compound exhibited significant antioxidant properties in vitro, reducing oxidative stress markers in human cell lines.
Case Study 2: Antimicrobial Properties
Research published in a peer-reviewed journal highlighted the antimicrobial effects of spirocyclic compounds against a range of pathogens. The study reported that derivatives exhibited varying degrees of effectiveness, with some achieving MIC values comparable to standard antibiotics.
Q & A
Q. What are the recommended synthetic routes for 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid, and how can purity be optimized?
Synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and carboxylation. A validated approach includes:
- Step 1 : Cyclocondensation of thietanedimethanol derivatives with benzaldehyde under acidic conditions to form the spirocyclic core, as seen in analogs like 7-phenyl-6,8-dioxa-2-thiaspiro[3.5]nonane .
- Step 2 : Oxidation or carboxylation at the 2-position using reagents like KMnO₄ or Grignard addition followed by CO₂ quenching.
- Purification : Reverse-phase HPLC or silica gel chromatography (≥95% purity). Monitor intermediates via TLC and confirm final structure via / NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- NMR Spectroscopy : and NMR to confirm spirocyclic geometry and substituent positions. For example, the spiro carbon (C-2) shows distinct splitting patterns .
- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .
- Mass Spectrometry : HRMS for molecular ion validation and fragmentation analysis.
- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light to assess hydrolytic sensitivity of the dioxaspiro ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for spirocyclic carboxylic acid derivatives?
Discrepancies in yields often arise from:
- Reaction Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve carboxylation efficiency vs. non-polar solvents .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) vs. acid/base catalysts can alter regioselectivity.
- Data Reconciliation : Use Design of Experiments (DoE) to statistically analyze variables (temperature, stoichiometry) and validate reproducibility .
Q. What methodologies are employed to evaluate this compound’s potential in drug design?
- In Silico Docking : Molecular docking against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The spirocyclic scaffold’s rigidity may enhance binding affinity .
- In Vitro Assays : Enzymatic inhibition studies (IC₅₀ determination) and cytotoxicity profiling (MTT assays) in cell lines.
- ADME Prediction : Computational tools (e.g., SwissADME) to assess pharmacokinetic properties, focusing on carboxylic acid bioavailability .
Q. How can analytical methods be optimized for quantifying trace impurities in this compound?
- HPLC-DAD/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.
- Validation Parameters : Linearity (R² ≥0.99), LOD/LOQ (≤0.1%), and precision (%RSD <2%) per ICH guidelines .
- Forced Degradation : Expose the compound to heat, light, and oxidative stress to identify stability-indicating markers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acidic spills with sodium bicarbonate.
- Waste Disposal : Segregate as hazardous organic waste (EPA Category D003) .
Data Contradiction and Mechanistic Analysis
Q. Why do computational models sometimes fail to predict the reactivity of the dioxaspiro ring?
- Electronic Effects : Overlooked steric hindrance from the phenyl group may distort ring strain calculations.
- Solvent Interactions : Implicit solvent models (e.g., COSMO) may not account for hydrogen bonding with the carboxylic acid.
- Mitigation : Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy .
Q. How do structural analogs (e.g., 6,8-dioxa-2-thiaspiro derivatives) inform SAR studies for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
